

# Application Notes and Protocols for the Quantification of Disperse Red 362

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## Compound of Interest

Compound Name: Disperse Red 362

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This document provides a detailed overview of analytical methods and a practical protocol for the quantification of **Disperse Red 362**. The information is intended to guide researchers in establishing and validating their own analytical procedures for this fluorescent pink disperse dye.

## Introduction

**Disperse Red 362** is a synthetic dye belonging to the disperse class, characterized by its low water solubility and its application in dyeing hydrophobic fibers such as polyester.<sup>[1][2]</sup> Its chemical structure and properties necessitate specific analytical approaches for accurate quantification in various matrices, including textiles and environmental samples.<sup>[1]</sup> The monitoring of disperse dyes is crucial due to potential environmental concerns and their classification as potential allergens.<sup>[1][3]</sup> This application note focuses on modern chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS), which offer the requisite sensitivity and selectivity for such analyses.<sup>[4][5][6]</sup>

## Analytical Methodologies

The quantification of disperse dyes like **Disperse Red 362** is predominantly achieved using liquid chromatography-based methods. These methods are well-suited for separating complex mixtures and providing sensitive detection.

## 2.1. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

HPLC and its advanced version, UPLC, form the backbone of disperse dye analysis.[4][7] These techniques separate the analyte of interest from other components in a sample matrix based on its interaction with a stationary phase (the column) and a mobile phase.[4] For disperse dyes, reversed-phase columns (e.g., C18) are commonly employed.[3][5]

## 2.2. Detection Techniques

Several detection methods can be coupled with HPLC/UPLC systems:

- Photodiode Array (PDA) or Diode Array Detection (DAD): These detectors measure the absorbance of the analyte across a range of wavelengths, providing spectral information that can aid in identification.[8][9]
- Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS): MS detectors offer high selectivity and sensitivity by measuring the mass-to-charge ratio of ionized molecules.[4][6] MS/MS further enhances selectivity by fragmenting a specific parent ion and detecting the resulting daughter ions, a technique known as Multiple Reaction Monitoring (MRM).[4] This is particularly useful for complex matrices where interferences may be present.[5]

## Quantitative Data Summary

While specific quantitative performance data for **Disperse Red 362** is not readily available in the public domain, the following table summarizes typical performance characteristics for the analysis of other disperse dyes using LC-MS/MS, which can be considered as expected benchmarks for a validated method for **Disperse Red 362**. [3][6]

Parameter	Typical Performance for Disperse Dyes (LC-MS/MS)
Linearity ( $r^2$ )	>0.99
Limit of Detection (LOD)	0.02 – 1.35 ng/mL
Limit of Quantification (LOQ)	0.06 – 4.09 ng/mL
Recovery	81.8% – 114.1%
Intra-day Precision (RSD)	< 6%
Inter-day Precision (RSD)	< 13%

Data compiled from studies on various disperse dyes.[3][6] Method validation for **Disperse Red 362** should be performed to establish specific performance characteristics.

## Experimental Protocol: Quantification of Disperse Red 362 in a Textile Matrix by UPLC-MS/MS

This protocol describes a general procedure for the extraction and quantification of **Disperse Red 362** from a textile sample.

### 4.1. Scope and Principle

This method is intended for the quantitative analysis of **Disperse Red 362** in textile samples using Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS). The principle involves solvent extraction of the dye from the textile matrix, followed by chromatographic separation and detection.

### 4.2. Reagents and Materials

- **Disperse Red 362** analytical standard
- Methanol (HPLC grade)
- Acetonitrile (HPLC grade)

- Formic acid (LC-MS grade)
- Ultrapure water
- 15 mL polypropylene centrifuge tubes
- 0.22  $\mu\text{m}$  PTFE syringe filters

#### 4.3. Instrumentation

- UPLC system with a binary solvent manager
- Tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source
- Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8  $\mu\text{m}$ )
- Analytical balance
- Ultrasonic bath
- Centrifuge
- Vortex mixer

#### 4.4. Sample Preparation

- Weigh 1.0 g of a homogenized textile sample into a 15 mL polypropylene centrifuge tube.
- Add 10 mL of methanol to the tube.
- Vortex for 1 minute to ensure the sample is fully wetted.
- Place the tube in an ultrasonic bath at 50 °C for 30 minutes.[\[3\]](#)[\[4\]](#)
- Centrifuge the sample at 7500 rpm for 10 minutes.[\[5\]](#)
- Filter the supernatant through a 0.22  $\mu\text{m}$  PTFE syringe filter into an autosampler vial.[\[3\]](#)
- The sample is now ready for UPLC-MS/MS analysis.

#### 4.5. Standard Solution Preparation

- Stock Solution (e.g., 100 µg/mL): Accurately weigh a suitable amount of **Disperse Red 362** analytical standard and dissolve it in methanol to obtain a stock solution of 100 µg/mL.
- Working Standards: Prepare a series of calibration standards by serially diluting the stock solution with methanol or the initial mobile phase composition to cover the expected concentration range of the samples.

#### 4.6. UPLC-MS/MS Conditions

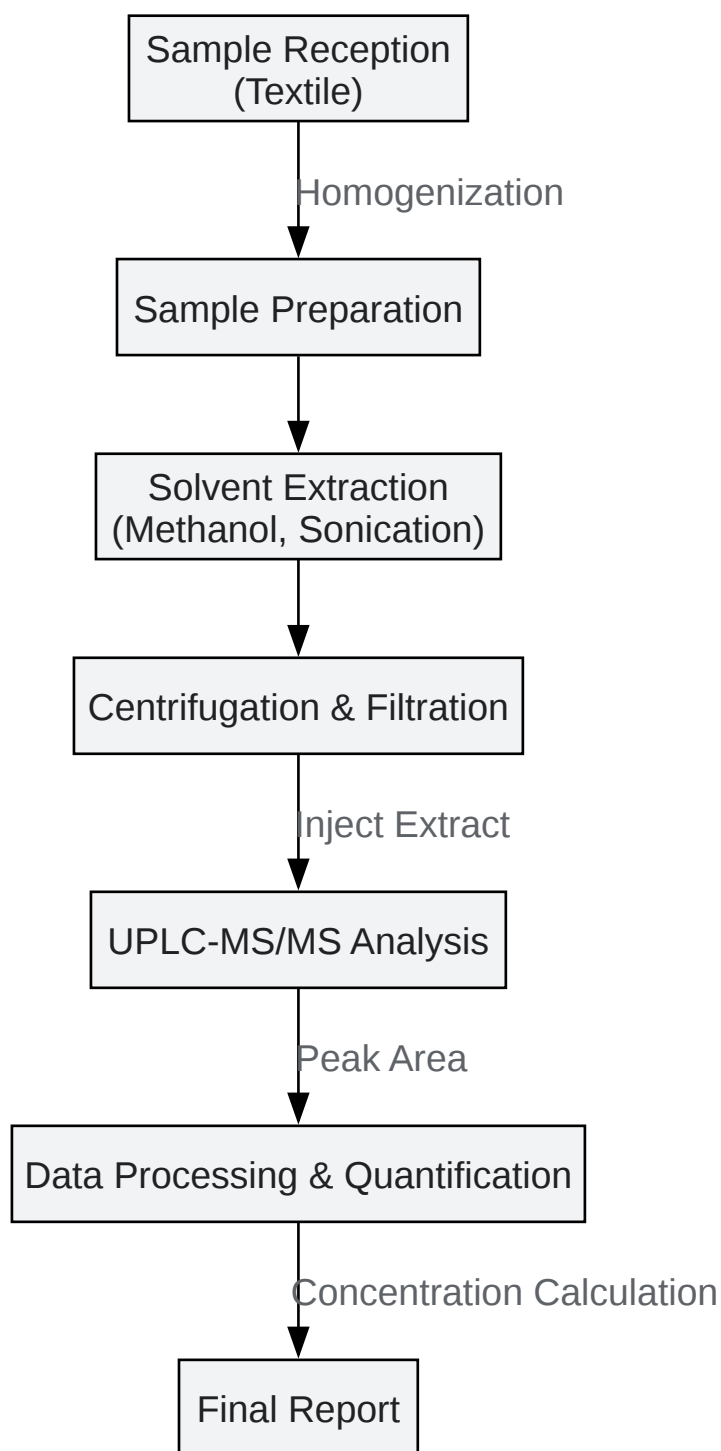
Parameter	Condition
UPLC System	
Column	C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A	Water with 0.1% Formic Acid
Mobile Phase B	Acetonitrile with 0.1% Formic Acid
Flow Rate	0.5 mL/min
Injection Volume	5 µL
Column Temperature	45 °C
Gradient	Optimized for separation (e.g., start with 5% B, ramp to 95% B)
MS/MS System	
Ionization Mode	Electrospray Ionization (ESI), Positive
Capillary Voltage	Optimized for Disperse Red 362
Source Temperature	150 °C
Desolvation Temperature	500 °C
Desolvation Gas Flow	1000 L/h
Cone Gas Flow	20 L/h
Acquisition Mode	Multiple Reaction Monitoring (MRM)
MRM Transitions	To be determined by infusing a standard solution of Disperse Red 362

#### 4.7. Calibration and Data Analysis

- Inject the series of calibration standards into the UPLC-MS/MS system.
- Construct a calibration curve by plotting the peak area of **Disperse Red 362** against the concentration of the standards.

- Perform a linear regression analysis to determine the equation of the line and the correlation coefficient ( $r^2$ ).
- Inject the prepared sample extracts.
- Quantify the amount of **Disperse Red 362** in the samples by interpolating their peak areas from the calibration curve.
- Calculate the final concentration in the original textile sample, taking into account the initial sample weight and extraction volume.

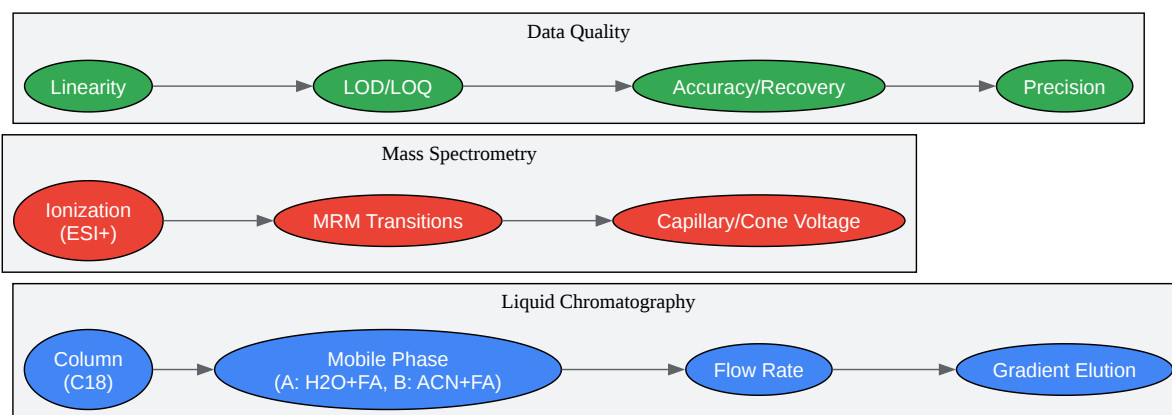
## Visualizations



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Caption: Experimental workflow for **Disperse Red 362** quantification.





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Caption: Key parameters in the analytical method for **Disperse Red 362**.

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